Ethyl N-N-butyl-D9-carbamate
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Overview
Description
Ethyl N-N-butyl-D9-carbamate is a deuterium-labeled derivative of ethyl N-N-butyl-carbamate. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-N-butyl-D9-carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl chloroformate with N-butylamine in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium source ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-N-butyl-D9-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: Substitution reactions can replace the ethyl or butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Scientific Research Applications
Ethyl N-N-butyl-D9-carbamate has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the field of deuterium-labeled compounds
Mechanism of Action
The mechanism of action of ethyl N-N-butyl-D9-carbamate involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation and tracking of the compound’s distribution and metabolism. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-N-butyl-carbamate: The non-deuterated version of ethyl N-N-butyl-D9-carbamate.
Methyl N-N-butyl-carbamate: A similar compound with a methyl group instead of an ethyl group.
Ethyl N-N-propyl-carbamate: A similar compound with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research fields .
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)/i1D3,3D2,5D2,6D2 |
InChI Key |
BQBKYSPXQYHTIP-IQXHHDLKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)OCC |
Canonical SMILES |
CCCCNC(=O)OCC |
Origin of Product |
United States |
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